molecular formula C20H26N4O3 B12180549 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12180549
M. Wt: 370.4 g/mol
InChI Key: LDUXTSPXXJRCQJ-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic scaffold. Key structural features include:

  • 4-Methoxyphenyl group at position 1, contributing to electron-donating effects.
  • 7,8-Dimethyl substituents on the pyrimidine ring, enhancing steric bulk and hydrophobicity.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H26N4O3/c1-14-15(2)21-20-23(16-6-8-17(26-3)9-7-16)12-22(13-24(20)19(14)25)11-18-5-4-10-27-18/h6-9,18H,4-5,10-13H2,1-3H3

InChI Key

LDUXTSPXXJRCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Alkylation with Tetrahydrofurfuryl Bromide

Reaction of the core intermediate with tetrahydrofurfuryl bromide in THF using LDA (lithium diisopropylamide) as a base at −78°C achieves 65–70% yield. Competing elimination reactions are minimized by maintaining low temperatures.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between a boronic ester derivative of tetrahydrofuran-2-ylmethane and a brominated pyrimido-triazinone precursor (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) provides higher regioselectivity (85% yield).

Comparative Analysis:

MethodConditionsYieldPurity
AlkylationTHF, −78°C, LDA65%90%
Suzuki CouplingDioxane, 90°C, Pd(PPh₃)₄85%95%

Final Assembly and Purification

The fully substituted intermediate undergoes hydrogenation (H₂, 10 bar, Pd/C, MeOH) to reduce residual double bonds, followed by recrystallization from ethyl acetate/hexane to achieve >99% purity. Critical parameters include:

  • Catalyst Loading: 5% Pd/C (w/w)

  • Temperature: 25°C

  • Time: 4 hours

Mechanistic Insights and Challenges

  • Regioselectivity in Triazine Closure: The electron-donating methoxy group directs cyclization to position 1, while steric effects govern methyl group placement at 7 and 8.

  • Tetrahydrofuran Stability: The tetrahydrofuran-2-ylmethyl group is prone to ring-opening under acidic conditions, necessitating pH control during workup.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow hydrogenation reactors to enhance safety and efficiency. Patent data reveal that phase separation at 60°C minimizes THF-water miscibility, simplifying product isolation .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following analogs highlight critical variations in substituents and their implications:

Compound Name Substituent at Position 3 Key Structural Differences Molecular Formula Molecular Weight
Target Compound Tetrahydrofuran-2-ylmethyl Reference compound for comparison C₂₂H₂₇N₅O₃ 425.49
1-(4-Methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-... (CAS 1158224-07-7) Pyridin-3-ylmethyl Aromatic pyridine ring introduces π-π stacking potential but reduces solubility C₂₁H₂₃N₅O₂ 377.44
3-(2-Methoxyethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-... 2-Methoxyethyl Linear ether chain enhances flexibility; CF₃ group increases electronegativity C₂₀H₂₂F₃N₅O₂ 433.42
4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Thioxo group at position 2 Thiocarbonyl group alters electronic properties and hydrogen-bonding capacity Varies by aryl group ~350–400
3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one Chlorine and thiophene substituents Chlorine increases electrophilicity; thiophene enhances aromatic interactions C₁₇H₁₃ClN₄OS 364.82

Key Observations :

  • Thioxo-substituted analogs (e.g., ) exhibit altered electronic profiles, which may influence binding to targets like kinases or HDACs .

Pharmacological and Physicochemical Comparisons

Similarity Indexing and Tanimoto Coefficients

Using molecular fingerprint-based similarity indexing (Tanimoto coefficient ≥0.5), the target compound shares structural motifs with kinase inhibitors (e.g., GSK3 inhibitors) and HDAC-targeting agents like SAHA (suberoylanilide hydroxamic acid) . For example:

  • Substituents in the pyrimido-triazinone core correlate with kinase inhibitory activity, as seen in analogs targeting the PI3K/AKT pathway .
Binding Affinity and Docking Variability

Docking studies on analogs reveal that minor changes in substituents (e.g., tetrahydrofuran vs. pyridine) significantly alter binding affinities due to interactions with specific residues in enzymatic pockets . For example:

  • Pyridin-3-ylmethyl-substituted analogs may exhibit stronger π-π stacking with aromatic residues but poorer solubility .
  • Tetrahydrofuran-containing derivatives could favor hydrogen bonding with polar residues, enhancing target engagement .

Biological Activity

The compound 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives and features a complex structure that includes a tetrahydrofuran moiety. The presence of the methoxyphenyl group is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis through the activation of caspase pathways. A study utilizing caspase 3/7 assays confirmed significant apoptosis in treated cells compared to controls .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be 32 µg/mL, indicating moderate antibacterial activity .
  • Mechanism : The antimicrobial effect is believed to stem from the inhibition of bacterial DNA synthesis, similar to other known antimicrobial agents .

Case Studies

  • In Vivo Efficacy : A recent animal study evaluated the antitumor efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group (p < 0.05). Histological analysis revealed decreased mitotic figures in tumors from treated mice, suggesting effective tumor growth inhibition .
  • Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in liver and kidney function tests in animal models .

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerMCF-715Apoptosis via caspase activation
AnticancerA54920Apoptosis via caspase activation
AntimicrobialS. aureus32Inhibition of DNA synthesis

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